molecular formula C23H19BrN4O3 B2597894 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1105234-33-0

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2597894
CAS No.: 1105234-33-0
M. Wt: 479.334
InChI Key: VPVISSMKDCEHDO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a pyridinone moiety, and an acetamide group substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVISSMKDCEHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Coupling reactions: The oxadiazole intermediate can be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling.

    Acylation: The final step involves the acylation of the coupled product with 3,4-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C17H17BrN4O3C_{17}H_{17}BrN_{4}O_{3}, with a molecular weight of approximately 396.25 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a pyridine derivative, which contribute to its biological activity.

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its anticancer properties. Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related oxadiazole compounds demonstrate activity against human prostate (PC-3) and colorectal (HCT-116) cancer cells, with IC50 values indicating potent inhibition of cell proliferation .
  • Case Studies :
    • A study by de Oliveira et al. synthesized a series of substituted oxadiazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. The compounds exhibited varying levels of cytotoxicity, with some demonstrating comparable potency to standard chemotherapeutics like doxorubicin .
    • Another investigation highlighted the synthesis of bis-1,2,4-oxadiazole derivatives that showed moderate to high activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Antimicrobial Properties

The compound's oxadiazole framework is associated with antimicrobial activity. Research has indicated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is essential in developing new antibiotics to combat resistant bacterial strains.

Anti-inflammatory Effects

Some studies suggest that oxadiazole compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The presence of specific functional groups in the structure may enhance this activity by modulating inflammatory pathways.

Compound NameCell Line TestedIC50 (µM)Activity Level
Compound AHCT-11613.6High
Compound BPC-324.5Moderate
Compound CA5490.11Very High
Compound DMCF-70.76High

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)Activity Level
Compound EStaphylococcus aureus15Moderate
Compound FEscherichia coli20High
Compound GPseudomonas aeruginosa10Low

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Source
Target Compound 1,2,4-oxadiazole, pyridinone, 3,4-dimethylphenylacetamide, 4-bromophenyl Calculated ~438.3 Not reported Bromine (electron-withdrawing), dimethylphenyl N/A
Example 83 (Patent US12/036594) Chromen-4-one, pyrazolo[3,4-d]pyrimidine, fluorophenyl, isopropoxy 571.198 302–304 Fluorine (polar), isopropoxy (lipophilic)
726158-21-0 (2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide) 1,2,4-triazole, pyridine, fluorophenyl, sulfanyl linker Not reported Not reported Sulfur linker, fluorine
476484-85-2 (N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide) Hexahydrobenzothienopyrimidine, methoxyphenyl, indazole Not reported Not reported Methoxy (electron-donating), sulfur-rich scaffold

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring contrasts with triazoles (726158-21-0) or pyrazolopyrimidines (Example 83). Pyridinone in the target may enhance solubility compared to chromen-4-one (Example 83), which is more lipophilic .

The 3,4-dimethylphenylacetamide group may increase lipophilicity relative to the 2-fluorophenyl in 726158-21-0, affecting membrane permeability .

Physicochemical Properties: Example 83 exhibits a high melting point (302–304°C), likely due to rigid chromen-4-one and pyrazolopyrimidine cores. The target compound’s pyridinone and flexible acetamide linker may result in a lower melting point, though experimental data are lacking .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s structure suggests modular synthesis via coupling of oxadiazole and pyridinone intermediates, similar to methods in (e.g., Suzuki-Miyaura coupling for aryl substitution) .
  • Fluorophenyl analogs (Example 83) may prioritize different targets, such as DNA repair enzymes, due to fluorine’s electronegativity .

Biological Activity

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a derivative of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H22BrN4O2
  • Molecular Weight : 445.268 g/mol

Structural Features

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole ring known for its bioactive properties.
  • A pyridine moiety that enhances solubility and biological interaction.
  • A bromophenyl substituent which can influence the compound's reactivity and biological profile.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one in focus have shown:

  • Inhibition of cancer cell proliferation : Studies have reported IC50 values ranging from 0.47 µM to 1.4 µM against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .
  • Mechanism of action : The proposed mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's oxadiazole core is associated with notable antimicrobial effects:

  • Broad-spectrum activity : Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, with better activity observed against gram-positive strains .
  • Cytotoxicity : The compound has been tested against multiple cancer cell lines using the NCI-60 sulforhodamine B assay, showing promising results .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to various other biological activities:

  • Anti-inflammatory effects : Certain derivatives have shown potential in inhibiting inflammation pathways .
  • Antiviral properties : Some studies suggest activity against viral infections, although specific data for this compound is limited .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.47 - 1.4 µM
AntimicrobialEffective against Bacillus species
Anti-inflammatoryInhibition of inflammatory pathways
AntiviralPotential activity noted

Case Studies

  • Anticancer Study : A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. The lead compound exhibited significant growth inhibition in multiple cancer cell lines with a mechanism involving apoptosis induction through DNA synthesis inhibition.
  • Antimicrobial Evaluation : In a comparative study of oxadiazole derivatives, the focus compound demonstrated superior activity against gram-positive bacteria compared to other synthesized analogs.

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and pyridinone moieties in this compound?

The synthesis of this compound involves two critical steps:

  • 1,2,4-Oxadiazole Formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal or microwave-assisted conditions. Evidence from palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) suggests improved regioselectivity for heterocyclic systems .
  • Pyridinone Ring Synthesis : A base-catalyzed cyclization of α,β-unsaturated carbonyl precursors (e.g., via Knorr pyridine synthesis) or oxidative dehydrogenation of piperidinones. The 2-oxo group can be introduced via oxidation of a thioether intermediate or direct ketone formation .

Q. Key Optimization Parameters :

  • Temperature (80–120°C for oxadiazole formation).
  • Catalytic systems (e.g., Pd/C or CuI for cross-coupling steps).
  • Solvent polarity (acetonitrile or DMF for cyclization efficiency).

Q. How should researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from:

  • Tautomerism : The pyridinone ring may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO or controlled pH solvents to stabilize one form .
  • Crystal Packing Effects : X-ray crystallography (e.g., Acta Crystallographica reports) reveals solid-state conformations that may differ from solution-state NMR data. Compare with density functional theory (DFT)-optimized structures to identify dominant conformers .
  • Solvent Artifacts : For example, residual water in DMSO-d6 can broaden peaks. Always report solvent conditions and use high-purity deuterated solvents.

Advanced Research Questions

Q. What strategies can mitigate low yields during the final acetamide coupling step?

Low yields often result from steric hindrance at the 3,4-dimethylphenyl group. Solutions include:

  • Coupling Reagents : Use HATU or EDCI/HOBt instead of DCC to enhance activation of the carboxylic acid intermediate .
  • Temperature Modulation : Perform reactions at 0–5°C to reduce side-product formation from competing nucleophiles.
  • Protecting Groups : Temporarily protect reactive sites (e.g., bromine on the phenyl ring) with trimethylsilyl groups to direct coupling to the acetamide nitrogen .

Validation : Monitor reaction progress via LC-MS or TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution) .

Q. How does the 4-bromophenyl substituent influence the compound’s electronic profile and binding affinity in target interactions?

  • Electron-Withdrawing Effect : The bromine atom increases the oxadiazole ring’s electrophilicity, enhancing hydrogen-bond acceptor capacity. DFT studies show a 15% increase in dipole moment compared to non-halogenated analogs .
  • Steric Impact : The 3,4-dimethylphenyl group creates a hydrophobic pocket, which can be probed via molecular docking with proteins (e.g., kinase targets). Crystallographic data (e.g., CCDC entries) reveal π-stacking interactions with aromatic residues in binding sites .

Q. Experimental Validation :

  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Competitive fluorescence polarization assays using bromine-free analogs as controls.

Q. What analytical techniques are critical for confirming the compound’s tautomeric equilibrium in solution?

  • Variable-Temperature NMR : Monitor chemical shift changes of the pyridinone C=O proton (δ 10–12 ppm) across 25–80°C to detect enol-keto interconversion .
  • IR Spectroscopy : Compare carbonyl stretching frequencies (1650–1750 cm⁻¹) in solid (KBr pellet) vs. solution (ATR-FTIR) states.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve electronic environments of nitrogen atoms in the oxadiazole ring to confirm hybridization states .

Q. How can researchers resolve contradictory bioactivity data between in vitro and cell-based assays?

  • Solubility Limitations : The compound’s logP (~3.5) may reduce cellular uptake. Use DMSO stock solutions ≤0.1% and validate via LC-MS intracellular concentration measurements .
  • Metabolic Instability : Incubate with liver microsomes to identify degradation products (e.g., cytochrome P450-mediated oxidation of the oxadiazole ring) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out nonspecific binding.

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeation and protein-ligand stability over 100-ns trajectories .

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